1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}piperidine
Overview
Description
The compound “1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a benzoyl group (a benzene ring attached to a carbonyl group), which is further substituted with a 2-chloro-4-nitrophenylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring would provide a basic nature to the compound, while the benzoyl group would introduce aromaticity. The 2-chloro-4-nitrophenylthio group would add further complexity, with the nitro group likely contributing to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperidine ring could potentially undergo reactions typical of amines, such as protonation or alkylation. The benzoyl group could participate in various reactions typical of carbonyl compounds, and the nitro group in the 2-chloro-4-nitrophenylthio group could potentially be reduced to an amine .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Compounds containing nitro groups can often be explosive, so care would need to be taken when handling this compound. Additionally, many organic compounds can be harmful or toxic, so appropriate safety measures would need to be taken .
Future Directions
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
Properties
IUPAC Name |
[2-(2-chloro-4-nitrophenyl)sulfanylphenyl]-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-12-13(21(23)24)8-9-17(15)25-16-7-3-2-6-14(16)18(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOPZIGWPOYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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